molecular formula C11H11ClIN3O B1435255 7-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine CAS No. 1416713-49-9

7-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine

Cat. No. B1435255
M. Wt: 363.58 g/mol
InChI Key: PAPSBKQWCWFKMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that has a wide range of uses in scientific research. This compound is characterized by its unique chemical structure, which consists of a pyrazolo[3,4-c]pyridine core with a chloro, iodo, and tetrahydro-2H-pyran substituents. The compound has become increasingly popular in scientific research due to its unique properties and potential applications.

Scientific Research Applications

Synthesis and Antiproliferative Activity

7-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine and its derivatives have been synthesized and evaluated for antiproliferative activity against various cancer cell lines. A notable study synthesized a library of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines, showcasing significant antiproliferative effects, especially against K562, MV4-11, and MCF-7 cancer cell lines. The most potent compounds from this library exhibited low micromolar GI50 values, indicating their effectiveness in inhibiting cancer cell proliferation. One specific compound was highlighted for its ability to induce apoptosis by activating caspase 9, PARP-1 cleavage, and reducing PCNA expression levels, suggesting a multifaceted action against cancer cells. Additionally, some compounds displayed potential as pH indicators due to their fluorescence properties, underscoring their versatility in scientific research (Razmienė et al., 2021).

Corrosion Inhibition

Research into the applications of pyrazolo[3,4-b]pyridines also extends into materials science, particularly in corrosion inhibition. A study on ultrasound-assisted synthesis of pyrazolo[3,4-b]pyridines demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic environments. This showcases an interesting application of such compounds beyond biological effects, providing insights into their potential utility in protecting metals from corrosion, which is critical for extending the lifespan of metal structures in various industries (Dandia et al., 2013).

Catalysis and Green Chemistry

In the realm of green chemistry, the synthesis of 3,6-di(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles via one-pot reactions has been facilitated by magnetically separable graphene oxide anchored sulfonic acid nanoparticles. This novel catalytic system emphasizes the importance of sustainable and efficient synthesis methods, showcasing the role of pyrazolo[3,4-b]pyridine derivatives in promoting environmentally friendly chemical reactions. The catalyst demonstrated high activity and could be reused multiple times without significant loss of performance, highlighting its potential in sustainable industrial applications (Zhang et al., 2016).

properties

IUPAC Name

7-chloro-3-iodo-1-(oxan-2-yl)pyrazolo[3,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClIN3O/c12-10-9-7(4-5-14-10)11(13)15-16(9)8-3-1-2-6-17-8/h4-5,8H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAPSBKQWCWFKMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C=CN=C3Cl)C(=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClIN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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